molecular formula C12H21NO5 B12278301 (S)-3-Boc-2,2-dimethyloxazolidine-4-aceticAcid

(S)-3-Boc-2,2-dimethyloxazolidine-4-aceticAcid

Cat. No.: B12278301
M. Wt: 259.30 g/mol
InChI Key: YELZVRAJACICFE-UHFFFAOYSA-N
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Description

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic acid is a chiral compound that belongs to the class of oxazolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic acid typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the oxazolidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the oxazolidine intermediate to yield (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic acid.

Industrial Production Methods

Industrial production of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amino alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted oxazolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The oxazolidine ring structure is key to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Boc-2,2-dimethyloxazolidine-4-acetic acid: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

    3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an acetic acid group.

    2,2-Dimethyloxazolidine-4-acetic acid: A compound lacking the Boc protecting group, which affects its reactivity and applications.

Uniqueness

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which enhances its stability and versatility in synthetic applications. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

2-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(6-9(14)15)7-17-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELZVRAJACICFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CC(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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